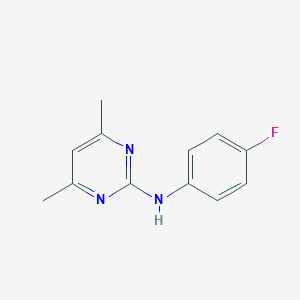![molecular formula C14H11F3N4O4 B284168 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development and other research applications.
Applications De Recherche Scientifique
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has various scientific research applications. One of its main applications is in drug development, where it is used as a lead compound for the development of new drugs. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases such as cancer and inflammation.
Mécanisme D'action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the inhibition of certain enzymes such as protein kinases and phosphodiesterases. It achieves this by binding to the active site of these enzymes, thereby preventing them from carrying out their normal functions. This inhibition leads to the suppression of various cellular processes, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function and memory retention in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It exhibits high potency and selectivity, making it a valuable tool for studying enzyme inhibition. It also has good solubility and stability, making it easy to handle and store. However, one of its limitations is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its effects on other cellular processes and its potential applications in other fields such as agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and optimize its potency and selectivity.
Méthodes De Synthèse
The synthesis method of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid with 6-methoxy-4-aminopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as triethylamine (TEA) to yield the final product.
Propriétés
Formule moléculaire |
C14H11F3N4O4 |
|---|---|
Poids moléculaire |
356.26 g/mol |
Nom IUPAC |
1-(6-methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C14H11F3N4O4/c1-23-11-6-10(18-7-19-11)20-12(22)21-14(13(15,16)17)24-8-4-2-3-5-9(8)25-14/h2-7H,1H3,(H2,18,19,20,21,22) |
Clé InChI |
PIKABPOIIZRIOO-UHFFFAOYSA-N |
SMILES |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
SMILES canonique |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)